Product packaging for 3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine(Cat. No.:CAS No. 114873-13-1)

3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine

Cat. No.: B558719
CAS No.: 114873-13-1
M. Wt: 334.2 g/mol
InChI Key: UGZIQCCPEDCGGN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3,4-dichloro-D-phenylalanine (CAS 114873-13-1) is a protected D-amino acid derivative that serves as a critical building block in pharmaceutical and biochemical research. This compound, characterized by its white to off-white powder appearance and high purity (≥98% by HPLC), is engineered for the solid-phase and solution-phase synthesis of novel peptides. Its primary value lies in the strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group, which safeguards the amine functionality during coupling reactions and allows for selective deprotection under mild acidic conditions. The distinct 3,4-dichloro substitution on the aromatic ring enhances the lipophilicity and steric profile of the resulting peptides, making this reagent particularly valuable for developing compounds that target specific protein receptors and enzyme active sites. Researchers extensively employ Boc-3,4-dichloro-D-phenylalanine in the design and synthesis of peptide-based drug candidates. Its documented applications include the development of potent dipeptidyl peptidase IV (DPP-4) inhibitors for managing type 2 diabetes and the creation of dual neurokinin NK1/NK2 receptor antagonists, which are investigated for their potential in treating neurological disorders and emesis. The D-configuration of the amino acid center confers metabolic stability against common proteases, increasing the in vivo half-life of the therapeutic peptides derived from it. In a research setting, this compound contributes to studying enzyme-inhibitor interactions, probing structure-activity relationships (SAR) in lead optimization, and formulating advanced drug delivery systems to improve bioavailability. For optimal stability, the product should be stored refrigerated at 0-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17Cl2NO4 B558719 3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine CAS No. 114873-13-1

Properties

IUPAC Name

(2R)-3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZIQCCPEDCGGN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-13-1
Record name 3,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114873-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Boc 3,4 Dichloro D Phenylalanine and Its Analogues

Stereoselective Synthesis of D-Phenylalanine Derivatives

Achieving the desired D-configuration of the amino acid is paramount. Several stereoselective methods are employed to produce enantiomerically enriched D-phenylalanine derivatives.

Dynamic Kinetic Resolution Approaches to D-Phenylalanine

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. princeton.edu This process involves the continuous racemization of the slower-reacting enantiomer while the faster-reacting enantiomer is selectively transformed. princeton.edunih.gov

Both enzymatic and chemical methods have been developed for the DKR of phenylalanine derivatives. nih.govnih.gov For instance, a method for preparing D-phenylalanine involves using L-phenylalanine as the starting material, which is racemized in the presence of an aldehyde pyridine (B92270) compound as a racemization catalyst. google.com The subsequent resolution using a chiral resolving agent like dibenzoyl tartaric acid (L-DBTA) allows for the isolation of the D-phenylalanine salt. google.com

Enzymatic DKR often employs hydrolases, such as proteases, in combination with a racemization catalyst. nih.gov For example, the protease Alcalase has been used for the DKR of racemic esters of substituted phenylalanine derivatives. dntb.gov.ua In such systems, the enzyme selectively hydrolyzes one enantiomer of the ester, while the unreacted enantiomer is continuously racemized, driving the equilibrium towards the production of the desired enantiomerically pure acid. dntb.gov.ua The efficiency of a DKR process is governed by several factors, including the irreversibility of the resolution step and the relative rates of reaction and racemization. princeton.edu

Table 1: Key Aspects of Dynamic Kinetic Resolution (DKR)

FeatureDescriptionReference
Principle Combines kinetic resolution with in situ racemization of the unwanted enantiomer. princeton.edu
Theoretical Yield Up to 100% of a single enantiomer. princeton.edu
Catalysts Can be chemical (e.g., aldehyde pyridine compounds) or enzymatic (e.g., hydrolases). nih.govgoogle.com
Application Production of enantiomerically pure amino acids, including D-phenylalanine derivatives. google.comdntb.gov.ua

Chiral Auxiliary-Mediated Asymmetric Synthesis of Phenylalanines

Chiral auxiliaries are recoverable chemical entities that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. numberanalytics.comwikipedia.org This strategy is a cornerstone of asymmetric synthesis. numberanalytics.com In the context of phenylalanine synthesis, a prochiral glycine (B1666218) equivalent can be coupled to a chiral auxiliary. Subsequent alkylation with a suitable benzyl (B1604629) halide derivative then proceeds with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. acs.orgrsc.org

A variety of chiral auxiliaries have been developed, including those derived from amino acids, terpenes, and other natural products. numberanalytics.comwikipedia.org For example, oxazolidinones and camphorsultam are classic auxiliaries used in the asymmetric alkylation of enolates to form new stereocenters. wikipedia.org In a synthesis of β-methylphenylalanine isomers, an N-acyl oxazolidinone derived from D-phenylalanine was used as a chiral auxiliary to direct a stereoselective bromination and subsequent azide (B81097) displacement. rsc.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recycled. numberanalytics.comwikipedia.org

Phase-transfer catalysis using chiral catalysts, such as those derived from Cinchona alkaloids, also provides a powerful method for the asymmetric α-alkylation of glycine Schiff bases to produce unnatural phenylalanine derivatives with high enantioselectivity. epo.org The catalyst creates a chiral ion pair environment that directs the approach of the electrophile to one face of the enolate. epo.org

Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group

The amino group of phenylalanine is highly nucleophilic and must be protected during subsequent synthetic steps, such as the dichlorination of the aromatic ring, to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions. matrixscientific.comacs.org

General Procedures for N-tert-Butoxycarbonylation of Amino Acids

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). acs.org The N-tert-butoxycarbonylation of an amino acid like D-3,4-dichlorophenylalanine is typically carried out by reacting it with (Boc)₂O in the presence of a base. acs.orgbeilstein-journals.org

A standard procedure involves dissolving the amino acid in a mixed solvent system, such as dioxane/water or tert-butyl alcohol/water, and adding a base like sodium hydroxide (B78521) or sodium bicarbonate to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. matrixscientific.combeilstein-journals.org The reaction is often performed at room temperature and generally proceeds in high yield. beilstein-journals.org Anhydrous conditions, for instance using triethylamine (B128534) (TEA) as the base in a solvent like methanol (B129727) or dimethylformamide (DMF), can also be employed, particularly for water-sensitive substrates. matrixscientific.com

Optimized Reaction Conditions for Boc-Protection

The efficiency and selectivity of the Boc protection reaction can be fine-tuned by adjusting the reaction conditions. For substrates that are sensitive or sterically hindered, or for aromatic amines which are less nucleophilic, catalysts can be employed to improve reaction rates and yields. matrixscientific.comepo.org

4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection, especially for less reactive amines. matrixscientific.com Other catalytic systems have been developed to promote the reaction under even milder or more environmentally friendly conditions. These include the use of Lewis acids like yttria-zirconia, ionic liquids, or iodine under solvent-free conditions. acs.orgchemicalbook.com For instance, using a catalytic amount of guanidine (B92328) hydrochloride in ethanol (B145695) at a slightly elevated temperature (35-40°C) has been shown to be an effective method for the N-Boc protection of various amino acids. researchgate.net The choice of solvent, base, and catalyst can be critical for minimizing side reactions and achieving high yields, especially in complex syntheses. epo.org

Table 2: Common Conditions for Boc-Protection of Amino Acids

Reagent/CatalystBaseSolventTemperatureReference
(Boc)₂ONaOH / NaHCO₃Dioxane/Water or t-BuOH/WaterRoom Temp matrixscientific.combeilstein-journals.org
(Boc)₂OTriethylamine (TEA)Methanol (MeOH) or DMF40-50 °C matrixscientific.com
(Boc)₂OGuanidine HCl (cat.)Ethanol (EtOH)35-40 °C researchgate.net
(Boc)₂ODMAP (cat.)VariousRoom Temp matrixscientific.com
(Boc)₂OYttria-Zirconia (cat.)Acetonitrile (MeCN)Room Temp chemicalbook.com

Strategies for Dichlorination of the Phenyl Ring

The final key transformation is the introduction of two chlorine atoms at the 3- and 4-positions of the phenyl ring of the D-phenylalanine scaffold. This can be achieved either by starting with a pre-dichlorinated building block or by performing an electrophilic chlorination on a phenylalanine derivative.

A highly effective strategy is to use a starting material that already contains the 3,4-dichlorobenzyl moiety. For example, a four-step, highly enantioselective synthesis of (S)-3,4-dichloro-phenylalanine has been reported starting from 3,4-dichlorobenzyl halide and using a chiral auxiliary. The report notes that the (R)-isomer (the desired D-enantiomer) can be readily prepared as both enantiomers of the chiral auxiliary are available. acs.org This approach involves an acetamidomalonate condensation with the appropriate chlorinated benzyl halide.

Alternatively, direct electrophilic chlorination of an N-protected phenylalanine derivative can be considered. However, controlling the regioselectivity of electrophilic aromatic substitution on the phenylalanine ring can be challenging. The amino acid side chain is an ortho-, para-directing group, which means that direct chlorination would likely yield a mixture of isomers, including the 4-chloro and 2-chloro derivatives, rather than the desired 3,4-dichloro product. Therefore, building the molecule from a pre-functionalized 3,4-dichlorinated aromatic precursor is generally the more controlled and preferred synthetic route. The commercial availability of Boc-D-3,4-dichlorophenylalanine indicates that efficient and scalable synthetic routes have been established, likely employing such a building-block approach. matrixscientific.com

Regioselective Halogenation Techniques for Aromatic Amino Acid Precursors

The precise introduction of halogen atoms onto an aromatic ring, known as regioselective halogenation, is a critical step in the synthesis of compounds like Boc-3,4-dichloro-D-phenylalanine. Achieving the desired substitution pattern without generating unwanted isomers is a significant chemical challenge. Various techniques have been developed to control the position of halogenation on aromatic amino acid precursors.

Electrophilic aromatic substitution is a common method, but it often lacks selectivity with activated rings. To overcome this, modern synthetic chemistry employs several strategies:

Directing Groups: Functional groups can be used as internal ligands to direct halogenation to a specific position, often the ortho-position. rsc.org This C-H functionalization approach is highly efficient for creating C-X bonds with exceptional regioselectivity. rsc.org For instance, directing group-assisted transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. gu.se

N-Halosuccinimides (NXS): Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are widely used as halogen sources under various catalytic conditions. gu.seresearchgate.net Reactions in fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been shown to promote regioselective halogenation of arenes with NXS under mild conditions, yielding a diverse range of halogenated products in good yields. researchgate.netacs.org

Enzymatic Halogenation: Biocatalysis offers an environmentally friendly alternative to traditional chemical methods. port.ac.uk Flavin-dependent halogenases (FDHs) are enzymes capable of performing highly regio- and stereoselective halogenation on a variety of aromatic substrates, including tryptophan, an amino acid with an aromatic side chain. d-nb.infonih.govacs.org Structure-guided mutagenesis of these enzymes can even alter their innate regioselectivity. d-nb.info Similarly, non-heme Fe(II)/α-ketoglutarate-dependent halogenases can selectively modify unactivated C-H bonds, a challenging transformation in synthetic chemistry. princeton.edu

These techniques are fundamental in creating the specific 3,4-dichloro substitution pattern required for the target molecule from a phenylalanine precursor.

Precursors and Intermediate Compounds in the Synthesis Pathway

The synthesis of Boc-3,4-dichloro-D-phenylalanine begins with a suitable precursor, which undergoes a series of transformations. The core starting material is typically D-phenylalanine or a closely related derivative.

A general synthetic pathway involves:

Halogenation: The aromatic ring of the D-phenylalanine derivative is chlorinated. This can be a challenging step, as controlling the regioselectivity to obtain the 3,4-dichloro pattern is crucial.

Protection of the Amino Group: The amino group of the dichlorinated phenylalanine is protected to prevent unwanted side reactions in subsequent steps, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose. peptide.com

The synthesis often starts from the more readily available L-phenylalanine, which can be converted to the D-enantiomer through stereoinversion processes, or by using chiral resolution techniques on a racemic mixture. nih.gov Biocatalytic methods have shown high efficiency in converting L-amino acids to their D-counterparts. nih.gov

Key intermediates in the pathway include:

D-Phenylalanine methyl ester hydrochloride: A common starting material where the carboxylic acid is protected as a methyl ester. orgsyn.org

3,4-Dichloro-D-phenylalanine: The un-protected chlorinated amino acid.

Di-tert-butyl dicarbonate (Boc-anhydride): The reagent used to introduce the Boc protecting group onto the amino acid. chemicalbook.com

Comparative Analysis of Synthetic Routes for Boc-3,4-dichloro-D-phenylalanine and Related Halogenated Phenylalanines

The synthesis of halogenated phenylalanines varies in complexity depending on the type and position of the halogen atoms. A comparative look at the synthesis of Boc-3,4-dichloro-D-phenylalanine, Boc-3-chloro-D-phenylalanine, and Boc-3,4-difluoro-D-phenylalanine highlights these differences.

FeatureBoc-3,4-dichloro-D-phenylalanineBoc-3-chloro-D-phenylalanineBoc-3,4-difluoro-D-phenylalanine
Halogenation Requires controlled dichlorination, often leading to isomeric mixtures that necessitate purification.Monochlorination is generally simpler, but regioselectivity for the 3-position must be controlled.Direct difluorination is challenging; often requires starting from pre-fluorinated building blocks or using specialized fluorinating agents. beilstein-journals.org
Precursors D-Phenylalanine or derivatives.D-Phenylalanine or derivatives. nih.govchemimpex.comOften synthesized from difluorinated benzaldehyde (B42025) derivatives. beilstein-journals.org
Key Challenges Achieving high regioselectivity for the 3,4-positions. Separation of isomers.Controlling the position of the single chlorine atom.The high reactivity and specific handling requirements of fluorinating agents. beilstein-journals.org
Synthetic Approach Typically multi-step chemical synthesis involving electrophilic chlorination followed by Boc protection.Can be synthesized via chemical routes or biocatalytic methods, which can offer high enantioselectivity. nih.govOften involves more complex, multi-step syntheses, sometimes utilizing transition-metal-catalyzed reactions. beilstein-journals.orgchemimpex.com

While the Boc-protection step is similar for all three compounds, the halogenation step presents distinct challenges. The synthesis of the difluoro-analogue is often the most complex due to the unique chemistry of fluorine. beilstein-journals.org In contrast, biocatalytic routes are becoming more prevalent for monochlorinated and other D-amino acids, offering a greener and more selective alternative to traditional chemical methods. nih.govresearchgate.net

Advanced Synthetic Approaches for Structural Diversity

To expand the range of available halogenated amino acids for research and drug development, advanced synthetic strategies are employed. These methods focus on efficiency, diversity, and applicability to complex molecular structures.

Solid-Phase Synthesis Applications

Boc-protected amino acids are crucial building blocks in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid resin support. mdpi.orggoogle.com The incorporation of halogenated phenylalanines like Boc-3,4-dichloro-D-phenylalanine into peptides can significantly alter their biological properties.

Advanced applications in SPPS include:

Side-Chain Attachment: Instead of the conventional C-to-N directional synthesis, attaching the amino acid side chain to the polymer support allows for chain elongation in both directions, enabling the creation of more diverse peptide libraries. mdpi.org

Traceless Linkers: The use of specific linkers allows for the cleavage of the synthesized peptide from the resin in a way that leaves no trace of the linker, or alternatively, introduces further functionality. For example, ipso-substitution of a silyl (B83357) group on an aryl side chain can introduce a halogen atom upon cleavage from the resin. mdpi.org

On-Resin Cross-Coupling: Halogenated phenylalanine residues incorporated into a peptide on a solid support can undergo further reactions, such as Suzuki-Miyaura cross-coupling, to create biaryl linkages, generating complex, non-proteinogenic amino acid structures within a peptide chain. researchgate.net

These methods leverage the reactivity of the halogenated side chain to create peptides with novel structures and functions that would be difficult to access through traditional synthesis. acs.org

Solution-Phase Synthesis Optimization

While SPPS is dominant for many applications, solution-phase synthesis remains important, particularly for large-scale production. Optimization of these methods focuses on improving yield, purity, and environmental sustainability.

Key areas of optimization include:

Greener Solvents: Efforts are underway to replace hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives. Propylene carbonate has been shown to be a viable green solvent for both solution- and solid-phase peptide synthesis using Boc-protected amino acids. acs.orgresearchgate.net

Protecting Group Strategies: The choice of protecting groups is critical. The Boc group, which is central to the title compound, is part of the classic Boc/Bn strategy in solution-phase synthesis. researchgate.net Optimizing the introduction and removal of these groups is key to an efficient synthesis. chemicalbook.com

Coupling Reagents: The efficiency of amide bond formation is dependent on the coupling reagent used. Optimizing the choice of reagent and reaction conditions can minimize side reactions and prevent racemization of the chiral center.

These optimizations aim to make the synthesis of peptides and their constituent amino acids, like Boc-3,4-dichloro-D-phenylalanine, more efficient, cost-effective, and sustainable.

Application in Peptide Synthesis and Peptidomimetic Design

Role as a Key Amino Acid Derivative in Peptide Chain Elongation

Boc-3,4-dichloro-D-phenylalanine is an essential amino acid derivative utilized in the methodical assembly of peptide chains. chemimpex.com The Boc group serves as a temporary shield for the amino group of the phenylalanine derivative. This protection is crucial during the peptide synthesis process, which involves the sequential addition of amino acids to build a peptide chain. The Boc group prevents unwanted side reactions at the amino terminus while the carboxyl group of the protected amino acid is activated to form a peptide bond with the free amino group of the growing peptide chain. After the coupling reaction is complete, the Boc group can be readily removed under specific chemical conditions, revealing a new amino terminus ready for the next coupling cycle. This iterative process allows for the precise and controlled construction of a peptide with a defined sequence. The use of such protected amino acid derivatives is fundamental to solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods.

Integration into Bioactive Peptide Sequences

The unique structure of Boc-3,4-dichloro-D-phenylalanine allows for its seamless integration into peptide sequences that are designed to have specific biological activities. chemimpex.com Researchers incorporate this unnatural amino acid into peptides to create analogs of naturally occurring peptides or to design entirely new sequences with desired pharmacological profiles. For instance, it can be used in the synthesis of peptides targeting G-protein coupled receptors (GPCRs), which are important drug targets. The dichlorophenyl moiety can introduce specific interactions with the receptor binding pocket, potentially leading to enhanced affinity and selectivity.

Design and Development of Peptide-Based Drugs

The development of peptide-based drugs often involves overcoming challenges such as poor metabolic stability and low bioavailability. The incorporation of chemically modified amino acids like Boc-3,4-dichloro-D-phenylalanine is a key strategy to address these issues. chemimpex.comnih.gov The presence of the dichloro-substituted phenyl ring can render the peptide more resistant to enzymatic degradation by proteases, thereby prolonging its half-life in the body. nih.gov This enhanced stability is a critical factor in the design of effective therapeutic peptides. Furthermore, this compound is utilized in the synthesis of potent and orally active dual neurokinin NK1/NK2 receptor antagonists and dipeptidyl peptidase IV inhibitors, which are relevant in the development of antidiabetic agents.

Impact of Dichlorophenyl and Chiral Center on Peptide Properties

The dichlorophenyl group and the D-chiral center of Boc-3,4-dichloro-D-phenylalanine significantly influence the properties of the resulting peptides.

The introduction of Boc-3,4-dichloro-D-phenylalanine into a peptide chain imposes significant conformational constraints. magtech.com.cn The bulky dichlorophenyl side chain restricts the rotational freedom around the peptide backbone, forcing it to adopt a more defined three-dimensional structure. prismbiolab.com This is a crucial aspect of peptidomimetic design, where the goal is to mimic the bioactive conformation of a natural peptide while improving its drug-like properties. magtech.com.cnslideshare.net By locking the peptide into a specific conformation, it is possible to enhance its binding affinity to the target receptor and improve its selectivity. magtech.com.cn Strategies like Cα alkylation, N-alkylation, and Cβ alkylation, often used in conjunction with cyclization, are also employed to restrict the flexibility of linear peptides. prismbiolab.com

The stereochemistry of amino acids plays a pivotal role in the biological activity of peptides. nih.govuou.ac.in The use of the D-isomer of 3,4-dichlorophenylalanine is a deliberate choice in drug design. googleapis.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. googleapis.com This increased stability can lead to a longer duration of action in the body. Furthermore, the specific spatial arrangement of the dichlorophenyl side chain in a D-configuration can lead to different interactions with the target receptor compared to its L-counterpart, potentially resulting in altered or enhanced biological activity. nih.gov The distinct pharmacological and toxicological profiles of individual enantiomers underscore the importance of stereochemistry in drug development. mdpi.com

Enhancement of Peptide Potency and Selectivity via Halogenation

Halogenation is a widely used strategy in medicinal chemistry to enhance the potency and selectivity of bioactive molecules, including peptides. nih.govmdpi.comnih.gov The introduction of chlorine atoms onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid. nih.gov These changes can lead to stronger interactions with the target receptor, such as through halogen bonding, which can increase the peptide's potency. nih.gov Moreover, the specific substitution pattern of the chlorine atoms can influence the selectivity of the peptide for its intended target over other related receptors, thereby reducing the potential for off-target side effects. mdpi.com The incorporation of halogens can also improve a peptide's ability to cross cell membranes. mdpi.com

Utilization in Therapeutic Agents Targeting Specific Receptors

Boc-3,4-dichloro-D-phenylalanine is a crucial building block in the synthesis of targeted therapeutic agents due to the ability of its dichlorinated phenyl ring to form key interactions with biological receptors. The introduction of chlorine substituents into peptide chains can result in compounds with improved potency and selectivity. chemimpex.com This has been particularly relevant in the fields of oncology and neurology. chemimpex.com

Research has demonstrated its use in creating compounds aimed at specific molecular targets. For instance, it is a precursor in the preparation of fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which function as inhibitors of dipeptidyl peptidase IV (DPP-IV) and are investigated as antidiabetic agents. Furthermore, it has been integral to the synthesis of a potent and orally active dual antagonist for neurokinin NK1 and NK2 receptors, highlighting its role in developing treatments for neurological and other disorders.

Therapeutic Agent ClassTarget Receptor/EnzymeTherapeutic Area
Fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amidesDipeptidyl Peptidase IV (DPP-IV)Diabetes
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamideNeurokinin NK1/NK2 ReceptorsNeurology

Peptidomimetic Strategies Incorporating Boc-3,4-dichloro-D-phenylalanine

Peptidomimetics are compounds designed to mimic the action of natural peptides but with significantly improved pharmacological properties. diva-portal.org These molecules often possess better metabolic stability, oral bioavailability, and selectivity. diva-portal.org The development of peptidomimetics is a key strategy to overcome the inherent limitations of using peptides as drugs, such as poor stability against enzymatic degradation. diva-portal.org Boc-3,4-dichloro-D-phenylalanine is a valuable building block in this field, offering several advantages for creating more drug-like molecules.

The primary goal of creating peptidomimetics is to enhance pharmacokinetic properties. diva-portal.org The incorporation of Boc-3,4-dichloro-D-phenylalanine addresses this through several mechanisms. The presence of the dichloro-substituents on the phenyl ring and the D-configuration of the amino acid contribute to increased metabolic stability. chemimpex.comnih.gov The D-enantiomer configuration, in particular, provides resistance to degradation by proteases, which typically recognize and cleave L-amino acids. nih.gov This modification can significantly decelerate the enzyme-catalyzed hydrolysis of the peptide bonds, extending the half-life of the drug in the body. nih.gov Moreover, the unique structure imparted by the dichlorinated ring can enhance both the stability and solubility of the resulting peptide. chemimpex.com

ModificationAdvantageRationale
D-amino acid configuration Increased enzymatic stability nih.govProteases that degrade peptides are stereospecific for L-amino acids. nih.gov
Dichlorophenyl group Enhanced stability and solubility chemimpex.comThe bulky, halogenated ring can sterically hinder enzyme access and alter physicochemical properties.

A common strategy in peptidomimetic design is the replacement of labile (scissile) peptide bonds with more stable, non-peptidic linkages to prevent enzymatic cleavage. diva-portal.org The use of heterocyclic scaffolds is one such approach that can mimic the peptide backbone's conformation while improving stability. diva-portal.org Boc-3,4-dichloro-D-phenylalanine has been utilized in the synthesis of peptidomimetics featuring these modifications. A notable example is its use in preparing fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which act as DPP-IV inhibitors. In this case, the triazolopiperazine structure serves as a rigid and stable heterocyclic scaffold, replacing a traditional peptide bond and contributing to the molecule's function as an antidiabetic agent.

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a powerful tool in peptidomimetic chemistry. diva-portal.org This modification introduces a local conformational constraint, which can lock the peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity. diva-portal.org It also eliminates the hydrogen bond donor capability of the amide nitrogen, which can reduce susceptibility to proteolysis and improve membrane permeability.

The utility of this strategy in conjunction with the 3,4-dichlorophenylalanine scaffold is demonstrated in the synthesis of a dual neurokinin NK1/NK2 receptor antagonist. The structure, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl -3,5-bis(trifluoromethyl)benzamide, explicitly contains an N-methyl group, which is crucial for its potent and orally active profile.

Cyclization is a widely used strategy to constrain the conformation of a peptide, which can lead to significant improvements in its therapeutic properties. researchgate.net Cyclic peptides often exhibit higher receptor binding affinity, enhanced selectivity, and greater metabolic stability compared to their linear counterparts because the cyclic structure reduces conformational flexibility and protects against degradation by exonucleases. researchgate.netacs.org

Incorporating residues like 3,4-dichloro-D-phenylalanine into a cyclic peptide scaffold is a promising approach for drug design. The unique properties of this amino acid, including its potential for strong receptor interactions and inherent stability, can be synergistically combined with the conformational rigidity of a cyclic backbone. chemimpex.com This can lead to the development of highly potent and stable ligands for therapeutic targets, such as G-protein coupled receptors or enzymes. acs.orgfluorochem.co.uk

Biological and Pharmacological Evaluation

Assessment of Biological Activity of Peptides Containing Boc-3,4-dichloro-D-phenylalanine

Peptides incorporating Boc-3,4-dichloro-D-phenylalanine are primarily developed for their potential therapeutic applications in fields such as oncology and neurology. chemimpex.comchemimpex.com The presence of chlorine substituents introduced via this amino acid derivative can lead to compounds with significantly enhanced potency and selectivity. chemimpex.com This makes it a valuable component in the synthesis of bioactive peptides for drug discovery and development programs. chemimpex.comchemimpex.com

The compound serves as a crucial building block in peptide synthesis, including its use in creating diverse peptide libraries for screening purposes. nih.gov By incorporating building blocks like 3,4-dichlorophenylalanine, these libraries can be used to identify novel peptide-based drugs. nih.gov The modification of peptides with halogenated D-phenylalanine derivatives is a recognized strategy for improving biological activity and stability. acs.org The use of D-amino acids, in particular, can confer resistance to enzymatic degradation, a property that may prolong the biological activity of the resulting peptide. pnas.org

Mechanism of Action Studies and Target Interaction

Research has demonstrated that the inclusion of the 3,4-dichlorophenylalanine moiety can direct the resulting molecules to interact with specific biological targets, including enzymes and cell surface receptors.

A significant application of Boc-3,4-dichloro-D-phenylalanine is in the preparation of inhibitors for the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that is a validated target for the management of type 2 diabetes. researchgate.net The compound is used to synthesize fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which act as DPP-IV inhibitors and are being investigated as antidiabetic agents. Dipeptide boronic acids are recognized as some of the most potent DPP-IV inhibitors known. researchgate.net Structure-activity relationship (SAR) models for dipeptide DPP-IV inhibitors focus on identifying the key physicochemical properties of the amino acids that influence their inhibitory activity. nih.gov

Beyond enzyme inhibition, Boc-3,4-dichloro-D-phenylalanine is instrumental in synthesizing compounds that target specific G-protein coupled receptors (GPCRs). It has been used in the synthesis of a potent and orally active dual antagonist for the neurokinin NK1 and NK2 receptors. These receptors are involved in various physiological processes, and their antagonists have therapeutic potential.

Furthermore, studies on related compounds highlight the role of the 3,4-dichlorophenyl group in achieving receptor selectivity. In the development of compounds targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), a 3,4-dichlorophenethyl group was selected for the R1 position based on its activity and selectivity profile for the α4β2 nAChR subtype over the α3β4 subtype. nih.gov This demonstrates the importance of the dichlorinated phenyl moiety in fine-tuning receptor binding and achieving functional selectivity. nih.gov

Pharmacological Profile of Derived Compounds

The pharmacological profile of compounds derived from Boc-3,4-dichloro-D-phenylalanine is characterized by their enhanced potency and specific structure-activity relationships.

The introduction of the 3,4-dichloro-D-phenylalanine residue often leads to compounds with high potency. For instance, the dual neurokinin NK1/NK2 receptor antagonist synthesized using this building block is described as both potent and orally active, indicating efficacy in in vivo models. Similarly, dipeptide boronic acid inhibitors of DPP-IV, which can be synthesized from such precursors, are among the most potent inhibitors identified for this enzyme. researchgate.net In studies of polymyxin (B74138) analogues, the introduction of halogenated D-phenylalanine at certain positions was explored to improve potency and in vivo treatment efficacy. acs.org

Derived Compound ClassBiological TargetTherapeutic AreaReference
β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amidesDipeptidyl Peptidase IV (DPP-IV)Antidiabetic
N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamideNeurokinin NK1/NK2 ReceptorsNeurology/Inflammation

SAR studies provide insight into how the chemical structure of a molecule influences its biological activity. For peptides containing 3,4-dichloro-D-phenylalanine, several key structural features are critical for their pharmacological effects.

D-Configuration: The use of a D-amino acid instead of the natural L-enantiomer can dramatically alter a peptide's properties. The D-configuration often increases resistance to proteolytic enzymes, which can enhance the in vivo half-life and prolong the biological effect of the peptide. pnas.org

Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring are crucial for activity. chemimpex.com Their position and electronic properties can enhance binding affinity to target proteins and receptors. chemimpex.comchemimpex.com For example, in the development of nAChR ligands, the 3,4-dichlorophenethyl moiety was found to be a key contributor to both affinity and selectivity. nih.gov

Structural FeatureImpact on Pharmacological ProfileReference
D-Amino Acid ConfigurationIncreases resistance to enzymatic degradation, potentially prolonging activity. pnas.org
3,4-Dichloro SubstitutionEnhances potency and selectivity for biological targets. chemimpex.comnih.gov
Hydrophobic/Electronic NatureContributes to binding affinity at protein/receptor sites. nih.govnih.gov

Therapeutic Potential in Specific Disease Areas

The incorporation of Boc-3,4-dichloro-D-phenylalanine into peptide structures can enhance their stability, solubility, and receptor-binding affinity, making it a compound of interest for creating bioactive peptides with potential applications in oncology and neurology. chemimpex.comchemimpex.com

While direct studies on the standalone anti-cancer activity of Boc-3,4-dichloro-D-phenylalanine are not extensively documented, its utility is highlighted through its incorporation into more complex molecules targeting cancer-related pathways. The presence of dichlorinated phenyl rings in a molecule can significantly influence its biological activity. Research into compounds with similar structural motifs provides insight into the potential applications of Boc-3,4-dichloro-D-phenylalanine in oncology.

For instance, the development of redox-responsive drug delivery systems for cancer therapy has utilized peptides containing diphenylalanine. These systems are designed to release chemotherapeutic agents specifically within the high-glutathione environment of cancer cells. nih.gov This suggests that peptides synthesized with Boc-3,4-dichloro-D-phenylalanine could potentially be explored for similar targeted drug delivery applications.

The most significant therapeutic potential of Boc-3,4-dichloro-D-phenylalanine identified in research lies in the field of neurology, particularly in the development of neurokinin (tachykinin) receptor antagonists. Neurokinin receptors, including NK1 and NK2, are involved in various physiological and pathological processes in the central and peripheral nervous systems, such as pain transmission, inflammation, and bronchoconstriction.

Boc-3,4-dichloro-D-phenylalanine is a crucial starting material for the stereoselective synthesis of DNK333 , a potent and orally active dual antagonist of the neurokinin NK1 and NK2 receptors. nih.gov Research has demonstrated that the specific R,R-isomer of DNK333, derived from Boc-D-3,4-dichlorophenylalanine, exhibits high affinity for both human NK1 and NK2 receptors. nih.gov The potent and balanced affinity of DNK333 makes it a valuable tool for investigating the roles of neurokinins in various disorders and a potential therapeutic candidate for conditions like asthma. nih.gov

Receptor Binding Affinity of DNK333

ReceptorBinding Affinity (pKi)Reference
Human NK1 Receptor8.38 nih.gov
Human NK2 Receptor8.02 nih.gov

The data in the table above, derived from a 2003 study published in the Journal of Medicinal Chemistry, illustrates the potent and balanced dual antagonism of DNK333 at the human NK1 and NK2 receptors. nih.gov

Beyond oncology and neurology, Boc-3,4-dichloro-D-phenylalanine has been identified as a useful building block in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones. The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. researchgate.netnih.gov

The use of Boc-3,4-dichloro-D-phenylalanine allows for the preparation of fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which have been investigated as DPP-IV inhibitors. While specific data on the efficacy of these particular compounds is not detailed in the provided context, the application highlights the versatility of Boc-3,4-dichloro-D-phenylalanine in medicinal chemistry for creating compounds with potential antidiabetic properties.

Advanced Research and Future Directions

Development of Novel Therapeutic Agents Utilizing Boc-3,4-dichloro-D-phenylalanine Derivatives

Boc-3,4-dichloro-D-phenylalanine is a crucial starting material for the synthesis of complex therapeutic agents targeting a range of diseases, particularly in the fields of oncology and neurology. chemimpex.comchemimpex.com The dichloro-substituents on the phenyl ring are key for modulating the pharmacological profile of the final compound. chemimpex.com Research has demonstrated its successful incorporation into molecules with significant biological activity.

For instance, this compound is used in the preparation of fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amides, which act as inhibitors of dipeptidyl peptidase IV (DPP-4) and are investigated as antidiabetic agents. Furthermore, it is a key precursor in the stereoselective synthesis of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, also known as DNK333. nih.gov DNK333 is a potent and orally active dual antagonist for the neurokinin NK1 and NK2 receptors, which are involved in processes like bronchoconstriction. nih.gov

Therapeutic Target/ClassDerivative TypePotential ApplicationSource
Dipeptidyl Peptidase IV (DPP-4)Fluorinated β-aminoacyl 1,2,4-triazolo[4,3-a]piperazine amidesAntidiabetic Agents
Neurokinin NK1/NK2 ReceptorsN-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333)Neurokinin Antagonist nih.gov

Exploration in Drug Delivery Systems

The physicochemical properties of Boc-3,4-dichloro-D-phenylalanine make it a suitable candidate for use in advanced drug delivery systems. chemimpex.com Its incorporation into larger molecules can help improve the bioavailability of therapeutic compounds. chemimpex.com Derivatives can be used to create peptide-based systems that facilitate the targeted delivery of drugs or imaging agents to specific biomolecules or cells. netascientific.com

Integration into High-Throughput Screening Libraries and Drug Discovery Pipelines

Boc-3,4-dichloro-D-phenylalanine and its analogs are valuable components in the construction of peptide and peptidomimetic libraries for high-throughput screening (HTS). acs.orgnih.gov These libraries are essential tools in modern drug discovery, allowing researchers to rapidly screen vast numbers of compounds for biological activity. The inclusion of unnatural amino acids like 3,4-dichlorophenylalanine expands the chemical diversity of these libraries, increasing the probability of identifying novel hit compounds. nih.gov It has been incorporated into one-bead-one-compound (OB2C) combinatorial libraries, which are designed to maximize the structure-activity relationship information obtained from screening. nih.gov

Library TypeSynthesis MethodPurposeSource
Synthetic Peptide LibrariesSolid-Phase Peptide SynthesisHigh-Throughput de novo Sequencing and Screening acs.org
One-Bead-One-Compound (OB2C) Peptidomimetic LibrariesFmoc ChemistryMaximizing Structure-Activity Relationship (SAR) Data nih.gov

Investigation of Stereoisomers and their Distinct Biological Properties

Stereochemistry plays a critical role in the biological activity of drug molecules. The "D" configuration of Boc-3,4-dichloro-D-phenylalanine is crucial for the efficacy of certain derivatives. A compelling example is the neurokinin antagonist DNK333, which is synthesized from the D-amino acid. nih.gov A study comparing the four possible diastereoisomers of this antagonist revealed that only the (R,R)-isomer, which is derived from Boc-3,4-dichloro-D-phenylalanine, exhibits the desired potent and balanced affinity for both the human NK1 and NK2 receptors. nih.gov This highlights the strict stereochemical requirements for activity at these receptors and underscores the importance of using enantiomerically pure starting materials. The L-isomer, Boc-3,4-dichloro-L-phenylalanine, also exists and is used in research, allowing for comparative studies on the impact of stereochemistry. nih.govapeptides.com

Isomer of DNK333Derived FromNK1 Receptor Affinity (pKi)NK2 Receptor Affinity (pKi)Source
(R,R)-isomerBoc-3,4-dichloro-D-phenylalanine8.388.02 nih.gov
Other 3 DiastereoisomersN/ASignificantly lower affinitySignificantly lower affinity nih.gov

Computational Approaches in Drug Design and Molecular Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. These methods are applied to derivatives of Boc-3,4-dichloro-D-phenylalanine to predict and refine their properties before undertaking costly and time-consuming synthesis.

The development of novel agents from Boc-3,4-dichloro-D-phenylalanine relies on established computational design principles. acs.orgacs.org

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target (like an enzyme or receptor) is known, SBDD techniques such as molecular docking are used. nih.govresearchgate.net Researchers can computationally model how derivatives of Boc-3,4-dichloro-D-phenylalanine fit into the target's active site, allowing for the design of inhibitors with improved binding and selectivity. acs.orgresearchgate.net This iterative cycle of docking, synthesis, and testing accelerates the development of potent lead compounds. acs.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are employed. These approaches use the structures of known active molecules (ligands) to develop a pharmacophore model, which defines the essential features required for biological activity. This model then guides the design of new molecules with similar or improved properties.

A major challenge in drug development is ensuring that a potent molecule also has favorable pharmacokinetic properties. Computational tools are widely used to predict these characteristics early in the discovery pipeline. uniroma1.it

Binding Affinity Prediction: Machine learning and regression-based methods can be used to predict the binding affinity (e.g., ΔG or Ki) of a ligand to its target protein. nih.gov These models are built using data from known protein-ligand complexes and can help prioritize which novel derivatives of Boc-3,4-dichloro-D-phenylalanine are most likely to be potent binders.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.comajol.info Predicting these factors helps to identify compounds that may have problems with bioavailability, metabolic stability, or toxicity, allowing researchers to modify the structure to mitigate these risks before synthesis. uniroma1.it

ADMET PropertyDescriptionComputational Prediction GoalSource
AbsorptionHow the drug is absorbed into the body (e.g., human intestinal absorption, Caco-2 permeability).Ensure good oral bioavailability. ajol.info
DistributionWhere the drug travels in the body (e.g., blood-brain barrier penetration, plasma protein binding).Ensure the drug reaches its target tissue. uniroma1.it
MetabolismHow the body breaks down the drug (e.g., interaction with Cytochrome P450 enzymes).Optimize for appropriate metabolic stability and half-life. uniroma1.itdiva-portal.org
ExcretionHow the drug is eliminated from the body.Predict the primary routes of clearance. mdpi.com
ToxicityThe potential for the drug to cause harm (e.g., hepatotoxicity, cardiotoxicity).Identify and eliminate potentially toxic compounds early. uniroma1.it

Q & A

Q. What are the optimal synthetic routes for Boc-3,4-dichloro-D-phenylalanine, and how do reaction conditions influence yield and purity?

Q. What strategies mitigate side reactions during Boc-3,4-dichloro-D-phenylalanine incorporation into peptide chains?

The dichloro-substituted aromatic ring increases steric hindrance and electron withdrawal, complicating coupling. Recommended methods:

  • Activating Agents : HATU or PyBOP (superior to HOBt/DCC for sterically hindered residues) .
  • Microwave-Assisted Synthesis : Reduces reaction time and epimerization risk (e.g., 50°C, 20 min, 30 W) .
  • Deprotection Control : Use TFA (trifluoroacetic acid) in dichloromethane (1:4 v/v) for Boc removal without cleaving chlorinated side chains .

Q. How does the dichloro substitution impact the compound’s stability in aqueous vs. organic solvents?

  • Aqueous Media : Limited solubility (e.g., <1 mg/mL in water); hydrolysis of the Boc group occurs at pH >7. Use buffered solutions (pH 4–6) for short-term storage .
  • Organic Solvents : Stable in DMF, DMSO, and THF. Stability studies show <5% degradation after 72 hours at 25°C .
  • Thermal Stability : Decomposition observed at >120°C (DSC data), requiring storage at 0–6°C .

Q. What analytical techniques are critical for characterizing Boc-3,4-dichloro-D-phenylalanine in complex mixtures?

  • LC-MS/MS : Quantify trace amounts in biological matrices using MRM (multiple reaction monitoring) transitions (e.g., m/z 334→154 for the parent ion) .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm; Boc methyl at δ 1.4 ppm) .
  • Elemental Analysis : Validate purity (theoretical C: 50.32%, H: 5.12%, N: 4.19%) .

Methodological Challenges

Q. How can researchers address discrepancies in reported solubility data for Boc-3,4-dichloro-D-phenylalanine?

Contradictions arise from solvent purity and measurement techniques. A standardized protocol includes:

  • Sonication : 30 min in solvent at 25°C.
  • Centrifugation : 10,000 rpm to remove undissolved particles.
  • HPLC Quantification : Compare saturated solution against a calibration curve .

Q. What role does Boc-3,4-dichloro-D-phenylalanine play in PROTAC (Proteolysis-Targeting Chimaera) design?

The compound serves as a hydrophobic warhead to enhance proteasome recruitment. Key considerations:

  • Linker Length : C2–C4 alkyl/ether linkers balance solubility and target engagement .
  • Chlorine Positioning : 3,4-Dichloro substitution improves binding to hydrophobic pockets (e.g., BTK inhibitors) .

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3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-N-((1,1-dimethylethoxy)carbonyl)-D-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.